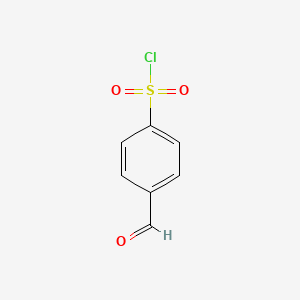

4-formylbenzenesulfonyl Chloride

Descripción general

Descripción

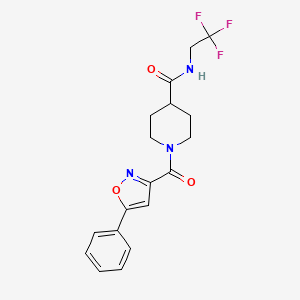

4-Formylbenzenesulfonyl chloride is a chemical compound with the empirical formula C7H5ClO3S . It has a molecular weight of 204.63 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a formyl group (-CHO) and a sulfonyl chloride group (-SO2Cl) attached .Physical And Chemical Properties Analysis

This compound is a solid compound . It has a density of 1.5±0.1 g/cm3, a boiling point of 327.0±25.0 °C at 760 mmHg, and a flash point of 151.6±23.2 °C .Aplicaciones Científicas De Investigación

Synthesis of Derivatives :

- 4-formylbenzenesulfonyl chloride is used in the synthesis of various derivatives. A study by Bao et al. (2017) details the development of a synthetic route to 3-formylbenzenesulfonyl chloride derivatives from benzaldehydes. This method is significant for chemical derivatization and could be applied to this compound as well (Bao et al., 2017).

Activating Agents in Bioconjugation :

- Compounds like 4-fluorobenzenesulfonyl chloride, closely related to this compound, are used as activating agents for covalent attachment of biologicals to solid supports. This is pivotal in bioconjugation chemistry and has potential therapeutic applications, as demonstrated by Chang et al. (1992) (Chang et al., 1992).

Solid-Phase Synthesis :

- In solid-phase synthesis, polymer-supported benzenesulfonamides prepared from this compound derivatives have been utilized for various chemical transformations. Fülöpová and Soural (2015) discuss the application of these compounds in synthesizing diverse molecular scaffolds (Fülöpová & Soural, 2015).

Antimicrobial Properties :

- The compound has been used in imparting antimicrobial properties to materials. Son et al. (2006) researched using 4-aminobenzenesulfonic acid–chloro–triazine adduct, a derivative, for treating cotton fabrics to enhance antimicrobial activity (Son et al., 2006).

Crystallographic Studies :

- The structural and crystallographic characteristics of derivatives of this compound have been explored. Stenfors and Ngassa (2020) studied the synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide, providing insights into the molecular structure of these compounds (Stenfors & Ngassa, 2020).

Vibrational Spectroscopy and Molecular Studies :

- Nagarajan and Krishnakumar (2018) conducted vibrational spectroscopic studies on 4-Cyano-2-methoxybenzenesulfonyl Chloride, a compound related to this compound. Their research provides insight into the molecular properties and potential applications in fields like nonlinear optics and spectroscopy (Nagarajan & Krishnakumar, 2018).

Safety and Hazards

4-Formylbenzenesulfonyl chloride is classified as a skin irritant, skin sensitizer, and causes serious eye damage . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Mecanismo De Acción

Target of Action

4-Formylbenzenesulfonyl Chloride is an organic compound that primarily targets nucleophilic agents such as water, alcohols, and amines . These targets play a crucial role in various biochemical reactions, serving as reactants in the formation of sulfonyl compounds.

Mode of Action

The compound interacts with its targets through a process known as sulfonylation . In this reaction, the chloride ion of the this compound molecule is replaced by the nucleophile, resulting in the formation of a new sulfonyl compound .

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the specific nucleophilic agents it interacts with. Generally, the compound’s action results in the formation of new sulfonyl compounds, which can have various effects depending on their specific structures and properties .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of water can lead to hydrolysis of the compound . Moreover, the compound is sensitive to moisture and should be stored under dry conditions . The compound’s reactivity may also be affected by temperature and pH.

Propiedades

IUPAC Name |

4-formylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO3S/c8-12(10,11)7-3-1-6(5-9)2-4-7/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSWSPWGBDIQKKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001006398 | |

| Record name | 4-Formylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001006398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85822-16-8 | |

| Record name | p-Formylbenzenesulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085822168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Formylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001006398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Formylbenzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-2-[(methylsulfanyl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2907232.png)

![Methyl 4-[2-amino-3-cyano-6-(4-methylbenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate](/img/structure/B2907234.png)

![1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine](/img/structure/B2907236.png)

![4-methoxy-N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2907237.png)

![N-(2,3-dimethylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2907238.png)

![N-[2-(1H-1,2,4-Triazol-5-yl)propan-2-yl]but-2-ynamide](/img/structure/B2907246.png)

![3-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B2907248.png)